

Visualizing Myosin-VA: Application Notes and Protocols for Electron Microscopy

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Compound of Interest

Compound Name: **myosin-VA**

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Myosin-VA is a crucial molecular motor protein responsible for transporting a variety of cellular cargoes along actin filaments. Its intricate structure and dynamic conformational changes are fundamental to its function and regulation. Understanding the three-dimensional architecture of **myosin-VA** is paramount for elucidating its mechanism of action and for developing therapeutic interventions targeting its dysfunction. Electron microscopy (EM) has emerged as a powerful tool for visualizing the structure of **myosin-VA** in its various functional states. This document provides detailed application notes and protocols for utilizing negative stain EM and cryo-electron microscopy (cryo-EM) to study the structure of **myosin-VA**.

Introduction to Myosin-VA Structure

Myosin-VA is a two-headed unconventional myosin. Each head contains an N-terminal motor domain, which binds to actin and hydrolyzes ATP, followed by a lever arm that binds multiple calmodulin light chains. The two heads are joined by a coiled-coil domain that facilitates dimerization, and the molecule terminates in a C-terminal globular cargo-binding domain.

Myosin-VA exists in different conformational states, including an extended, active state and a compact, autoinhibited state.^[1] In the inhibited state, the cargo-binding domain folds back and interacts with the motor domains, preventing ATP hydrolysis and actin binding.^[1]

Electron Microscopy Techniques for Myosin-VA Visualization

Both negative stain EM and cryo-EM have been instrumental in revealing the structural details of **myosin-VA**.

- Negative Stain Electron Microscopy: This technique involves embedding the purified protein in a heavy metal salt solution, which creates a high-contrast cast of the molecule. Negative staining is a relatively simple and rapid method, making it ideal for initial sample screening, assessing sample homogeneity, and visualizing the overall shape and conformational states of **myosin-VA**.^[2] It has been successfully used to visualize the compact, triangular shape of the autoinhibited state and the more extended conformations.
- Cryo-Electron Microscopy (Cryo-EM): Cryo-EM involves flash-freezing the sample in a thin layer of vitreous ice, preserving the protein in a near-native state.^[3] Coupled with single-particle analysis, cryo-EM can yield high-resolution three-dimensional structures of macromolecules.^{[3][4]} This technique has been pivotal in determining the near-atomic resolution structures of the actomyosin-V complex in different nucleotide states (strong-ADP, rigor, and a post-rigor transition state), providing deep insights into the force-generation mechanism.^[4] Cryo-EM has also been used to solve the structure of the full-length, autoinhibited **myosin-VA**, revealing the intricate interactions that maintain this closed state.^[5]

Quantitative Data Summary

The following table summarizes key quantitative data obtained from electron microscopy studies of **myosin-VA**.

Parameter	Myosin-VA State	Technique	Resolution	Dimensions / Key Features	Reference
Overall Structure	Autoinhibited	Negative Stain EM	~2 nm	Compact, triangular shape with sides of ~22 nm.	
Autoinhibited	Cryo-EM	4.78 Å	interpolypeptide chain interactions. Total weight: 1,052.81 kDa.	Triangular structure with multiple intra- and interpolyptide chain interactions. Total weight: 1,052.81 kDa.	[5]
Actomyosin Complex (Strong-ADP state)	Cryo-EM	High-resolution	Detailed atomic model of the myosin-V motor domain bound to F-actin.		[4]
Actomyosin Complex (Rigor state)	Cryo-EM	High-resolution	High flexibility observed in the myosin head.		[4]
Actomyosin Complex (Post-rigor transition state)	Cryo-EM	High-resolution	Novel conformation of an ATP-analog bound, actin-		[4]

		bound myosin-V.		
Head Dimensions	N/A	Negative Stain EM	~2 nm	Approximate y 19 nm long and pear- shaped. [6]
Step Size	In vivo	Single- molecule tracking	N/A	Mean step size of 74 ± 2 nm. [7]

Experimental Protocols

Protocol 1: Purification of Myosin-VA

A high-quality, homogenous protein sample is a prerequisite for successful structural studies.

Materials:

- Expression system (e.g., Sf9 insect cells for recombinant expression).[5]
- Cell lysis buffer (e.g., containing protease inhibitors).
- Affinity chromatography resin (e.g., FLAG-tag affinity gel).[4]
- Size-exclusion chromatography column.
- Buffers for chromatography (specific to the purification strategy).

Methodology:

- Expression: Express the **myosin-VA** construct (full-length or truncated) in a suitable expression system like Sf9 cells using a baculovirus vector.[8] For actomyosin studies, a truncated construct encompassing the motor domain and the first light chain binding site can be used.[4]
- Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors to prevent degradation.

- Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., anti-FLAG M2 agarose) to capture the tagged **myosin-VA**.^[4]
- Elution: Elute the bound protein using a competitive agent (e.g., FLAG peptide).
- Size-Exclusion Chromatography: Further purify the eluted protein by size-exclusion chromatography to separate it from aggregates and other contaminants.
- Purity Assessment: Analyze the purity of the final sample by SDS-PAGE. The purified protein should appear as distinct bands corresponding to the myosin heavy and light chains.^[9]

Protocol 2: Negative Stain Electron Microscopy

This protocol is adapted from standard negative staining procedures.^{[6][10]}

Materials:

- Purified **myosin-VA** (50-100 nM).^[9]
- EM grids (e.g., 400-mesh copper grids with a continuous carbon film).
- Glow discharger.
- Negative stain solution (e.g., 1-2% uranyl acetate or uranyl formate).
- Filter paper.
- Transmission Electron Microscope (TEM).

Methodology:

- Grid Preparation: Glow-discharge the carbon-coated EM grids for 20-30 seconds to make the surface hydrophilic.^[11]
- Sample Application: Apply 3-5 μ L of the purified **myosin-VA** solution to the glow-discharged grid and incubate for 1-2 minutes.
- Blotting: Blot away the excess sample solution using filter paper.

- Staining: Immediately apply a drop of the negative stain solution to the grid. The specific stain and concentration may need to be optimized.
- Blotting and Drying: After a brief incubation (30-60 seconds), blot away the excess stain and allow the grid to air dry completely.
- Imaging: Image the grids in a TEM operating at an appropriate voltage (e.g., 100-120 kV).[\[9\]](#)

Protocol 3: Cryo-Electron Microscopy and Single-Particle Analysis

This protocol outlines the general workflow for cryo-EM and single-particle analysis.[\[3\]](#)[\[4\]](#)

Materials:

- Purified **myosin-VA** at a suitable concentration (empirically determined, typically in the μM range).
- Cryo-EM grids (e.g., C-flatTM or Quantifoil[®]).
- Plunge-freezing device (e.g., VitrobotTM).
- Liquid ethane.
- Cryo-Transmission Electron Microscope (Cryo-TEM) with a direct electron detector.
- Image processing software (e.g., RELION, CryoSPARC).

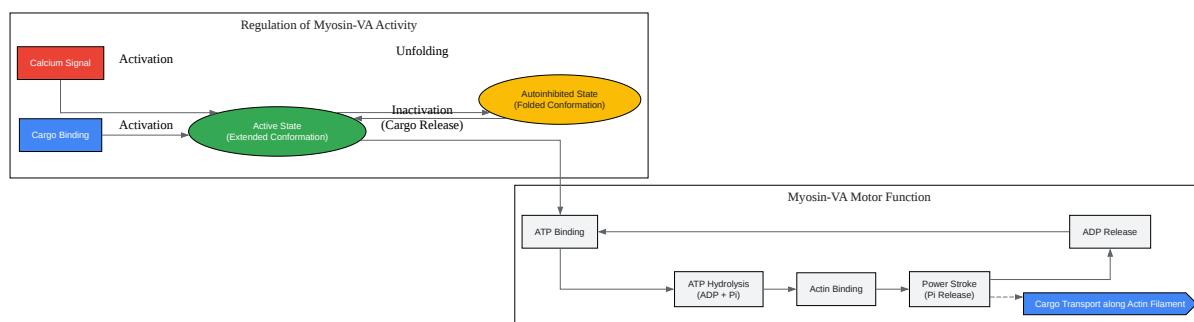
Methodology:

- Grid Preparation: Glow-discharge the cryo-EM grids to render them hydrophilic.
- Sample Application and Plunge-Freezing: Apply 3-4 μL of the protein sample to the grid in a temperature and humidity-controlled environment. Blot the grid to create a thin film of the sample and immediately plunge-freeze it in liquid ethane.
- Data Acquisition: Screen the frozen grids in a cryo-TEM to assess ice thickness and particle distribution. Collect a large dataset of high-quality images (micrographs) using a direct

electron detector.

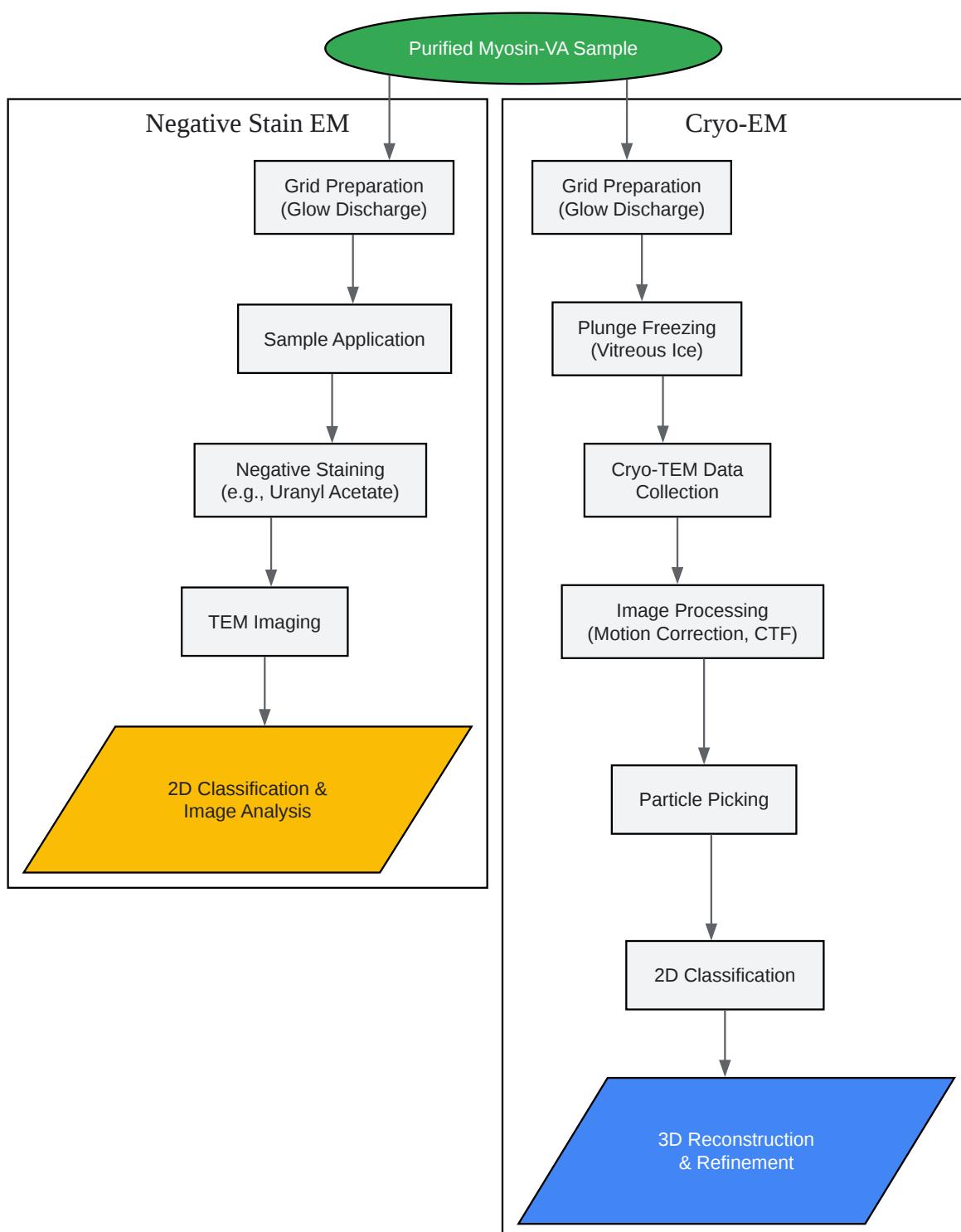
- Image Processing and 2D Classification: Pre-process the raw micrographs to correct for beam-induced motion and to estimate the contrast transfer function (CTF). Pick individual particles from the micrographs and subject them to 2D classification to remove junk particles and to obtain initial 2D class averages representing different views of the molecule.[12][13]
- Ab Initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.
- 3D Classification and Refinement: Perform 3D classification to sort particles into structurally homogeneous classes. Refine the 3D map for each class to high resolution.[12]
- Model Building and Validation: Build an atomic model into the refined cryo-EM map and validate the final structure.

Visualizations



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Caption: Signaling pathway illustrating the regulation and motor function of **Myosin-VA**.



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Caption: Experimental workflow for visualizing **Myosin-VA** using electron microscopy.

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